molecular formula C11H14O2 B7967996 4-(Isopropoxymethyl)benzaldehyde

4-(Isopropoxymethyl)benzaldehyde

Cat. No.: B7967996
M. Wt: 178.23 g/mol
InChI Key: MDEBVGMOLFOALU-UHFFFAOYSA-N
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Description

4-(Isopropoxymethyl)benzaldehyde is a benzaldehyde derivative featuring an isopropoxymethyl (–CH₂OCH(CH₃)₂) substituent at the para position of the aromatic ring. Below, we present a detailed comparison with similar compounds, supported by empirical data and research findings.

Properties

IUPAC Name

4-(propan-2-yloxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEBVGMOLFOALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of benzaldehyde with isopropyl alcohol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Electrophilicity and Reactivity

  • Electron-Withdrawing Groups (EWGs): The –CF₃ group in 4-(Trifluoromethyl)benzaldehyde increases aldehyde electrophilicity, facilitating nucleophilic additions (e.g., hydrazone formation) .
  • Electron-Donating Groups (EDGs): – –OCH(CH₃)₂ (isopropoxymethyl) in the target compound likely improves solubility in nonpolar solvents while moderately activating the aldehyde for reactions like condensation. – –OH in 4-Hydroxybenzaldehyde enables hydrogen bonding, affecting crystallization and solubility in polar solvents .

Thermal and Optical Properties

  • DEASB demonstrates solvatochromic behavior, with Stokes shifts (Δλ = 80–120 nm) dependent on matrix polarity, making it suitable for fluorescence-based sensors .

Biological Activity

4-(Isopropoxymethyl)benzaldehyde, a compound featuring a benzaldehyde core with an isopropoxymethyl substituent, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C11_{11}H14_{14}O2_2
  • CAS Number : 7-Azabicyclo[4.2.0]octan-2-one

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which may influence its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzaldehyde derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

The biological activity of this compound is influenced by its interaction with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as thymidylate synthase, which is crucial for DNA synthesis.
  • Apoptosis Induction : It can trigger apoptotic pathways through the activation of caspases, leading to programmed cell death.

Study 1: Anticancer Activity

In a study published in Cell Reports, researchers evaluated the anticancer effects of several benzaldehyde derivatives, including this compound. The results indicated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50_{50} value of approximately 15 µM, showcasing its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various aromatic aldehydes, where this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its effectiveness as an antimicrobial agent .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals notable differences in biological activity:

CompoundAnticancer IC50_{50} (µM)MIC against S. aureus (µg/mL)
This compound1532
Benzaldehyde2064
3-Methoxybenzaldehyde2540

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Isopropoxymethyl)benzaldehyde
Reactant of Route 2
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4-(Isopropoxymethyl)benzaldehyde

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